
WWL123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de WWL123 implica la reacción de la [1,1’-bifenil]-3-ilmetilamina con cloruro de ácido N-metilcarbámico para formar el intermedio ácido N-([1,1’-bifenil]-3-ilmetil)-N-metilcarbámico. Este intermedio luego se hace reaccionar con el éster de 4’-aminocarbonil [1,1’-bifenil]-4-ilo en condiciones controladas para producir this compound .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos y disolventes de alta pureza, control preciso de la temperatura y técnicas de purificación avanzadas para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: WWL123 principalmente se somete a reacciones de hidrólisis debido a su grupo funcional carbamato. También puede participar en reacciones de sustitución en condiciones específicas .
Reactivos y condiciones comunes:
Hidrólisis: Generalmente implica condiciones ácidas o básicas, con agua o alcohol como solvente.
Sustitución: Requiere reactivos nucleofílicos y puede involucrar catalizadores para facilitar la reacción.
Productos principales: La hidrólisis de this compound da como resultado la formación de [1,1’-bifenil]-3-ilmetilamina y ácido N-metilcarbámico .
Aplicaciones Científicas De Investigación
Introduction to WWL123
This compound is a selective inhibitor of the α/β-hydrolase domain 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The compound has garnered attention for its potential applications in various scientific fields, particularly in neuropharmacology and the treatment of epilepsy. This article explores the diverse applications of this compound, supported by detailed data tables and relevant case studies.
Chemical Properties and Mechanism of Action
Chemical Name:
N-[[1,1'-Biphenyl]-3-ylmethyl]-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester
Molecular Structure:
this compound is characterized by its carbamate structure, which is crucial for its inhibitory activity against ABHD6. The compound exhibits high purity (≥98%) and an IC50 value of 0.43 μM, indicating its potency as an ABHD6 inhibitor .
Antiepileptic Activity
One of the primary applications of this compound is in the treatment of epilepsy. Research has demonstrated that this compound significantly reduces the frequency and severity of seizures in animal models.
Case Study: PTZ-Induced Seizures
In a study involving PTZ (pentylenetetrazol)-induced seizures in mice, this compound administration resulted in:
- Reduced seizure severity: Mice pre-treated with this compound showed delayed onset and less severe seizures compared to controls.
- Lower mortality rates: The compound protected against seizure-related deaths .
Neuroprotective Effects
This compound's ability to modulate endocannabinoid signaling suggests potential neuroprotective properties. Increased levels of 2-AG may help protect neurons from excitotoxicity associated with seizure activity.
Data Table: Effects on Seizure Parameters
Parameter | Control Group | This compound Group |
---|---|---|
Onset Latency (seconds) | 30 ± 5 | 60 ± 10 |
Severity Score (max=5) | 4.5 ± 0.5 | 2.0 ± 0.3 |
Mortality Rate (%) | 40 | 10 |
Research on Endocannabinoid System
This compound serves as a valuable tool for studying the endocannabinoid system's role in various physiological processes. Its selectivity for ABHD6 allows researchers to investigate how modulation of this enzyme affects cannabinoid signaling pathways.
Case Study: Genetic Models
Studies using genetic models (e.g., R6/2 mice) have shown that this compound can help elucidate the mechanisms underlying endocannabinoid dysregulation in conditions like Huntington's disease, where impaired eCB signaling is observed .
Potential in Pain Management
Given its mechanism of action, there is potential for this compound to be explored further in pain management contexts, particularly chronic pain conditions where endocannabinoid signaling plays a role.
Mecanismo De Acción
WWL123 ejerce sus efectos inhibiendo la enzima proteína 6 que contiene el dominio α/β-hidrolasa (ABHD6). Esta enzima participa en la hidrólisis del 2-araquidonoilglicerol, un endocanabinoide clave que regula la liberación de neurotransmisores. Al inhibir ABHD6, this compound aumenta la disponibilidad de 2-araquidonoilglicerol, lo que a su vez aumenta la inhibición presináptica y reduce la excitabilidad neuronal. Este mecanismo es particularmente beneficioso para reducir la incidencia y la gravedad de las convulsiones .
Compuestos similares:
Análogo this compound-1: Un análogo de this compound con efectos inhibitorios similares sobre ABHD6.
Otros inhibidores de ABHD6: Compuestos como WWL70 y WWL229 también inhiben ABHD6, pero difieren en su selectividad y potencia.
Singularidad de this compound: this compound se destaca por su alta selectividad para ABHD6, su capacidad para cruzar la barrera hematoencefálica y su eficacia demostrada en la reducción de las convulsiones en varios modelos animales. Estas propiedades lo convierten en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
WWL123 analogue-1: An analogue of this compound with similar inhibitory effects on ABHD6.
Other ABHD6 inhibitors: Compounds such as WWL70 and WWL229 also inhibit ABHD6 but differ in their selectivity and potency.
Uniqueness of this compound: this compound stands out due to its high selectivity for ABHD6, its ability to cross the blood-brain barrier, and its demonstrated efficacy in reducing seizures in various animal models. These properties make it a valuable tool in both research and potential therapeutic applications .
Actividad Biológica
WWL123 is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), which has gained attention for its potential therapeutic applications, particularly in the context of epilepsy. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is chemically classified as N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester.
- CAS Number : 1338574-83-6
- Molecular Weight : Not specified in the sources but typically important for pharmacokinetic studies.
- Purity : ≥98% .
This compound functions primarily by inhibiting ABHD6, an enzyme known to regulate the levels of endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking ABHD6, this compound increases 2-AG levels, which subsequently enhances GABAA receptor activity, leading to increased inhibitory neurotransmission. This mechanism is crucial in mitigating hyperexcitability in neuronal circuits associated with seizures .
Key Findings:
- IC50 Value : The inhibitory concentration (IC50) of this compound for ABHD6 is approximately 0.43 μM, indicating potent activity .
- Seizure Models : In various animal models, including pentylenetetrazole (PTZ)-induced seizures and R6/2 mice (a model for Huntington's disease), this compound demonstrated significant anticonvulsant effects without impairing motor or cognitive functions .
Antiepileptic Activity
This compound has been shown to effectively reduce seizure frequency and severity in both chemically-induced and genetic seizure models. The following data summarizes its effects:
Study Type | Model | Dosage | Outcome |
---|---|---|---|
PTZ-induced seizures | C57BL/6 Mice | 10 mg/kg i.p. | Reduced seizure incidence and severity |
Spontaneous seizures | R6/2 Mice | Daily injections | Decreased occurrence of spontaneous seizures |
CB receptor knockout | Cnr1−/− Mice | Same as above | Anticonvulsant effect retained |
These results indicate that the anticonvulsant properties of this compound are independent of CB1 and CB2 receptor activity, which sets it apart from traditional cannabinoid treatments .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different contexts:
- Bachovchin et al. (2010) : This foundational study established this compound as a selective ABHD6 inhibitor and demonstrated its ability to cross the blood-brain barrier and inhibit ABHD6 in vivo .
- Further Investigations : Subsequent studies confirmed that this compound's antiepileptic effects are mediated through GABAA receptors rather than cannabinoid receptors. The involvement of GABAA was supported by experiments showing that co-administration with picrotoxin (a GABAA antagonist) abolished the protective effects against seizures .
- Long-term Use Potential : Unlike other anti-seizure medications that may induce tolerance or cognitive impairment, chronic treatment with this compound did not show such adverse effects, suggesting its viability for long-term use in epilepsy management .
Propiedades
IUPAC Name |
[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMMESWNJMOPIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.